molecular formula C13H9NO3 B8351382 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol

3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol

Cat. No.: B8351382
M. Wt: 227.21 g/mol
InChI Key: DPKXDXRRZZTHNM-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .

Scientific Research Applications

3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold in drug discovery due to its ability to bind to various biological targets . Additionally, it has been studied for its antioxidant and antibacterial activities .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo cycloaddition reactions, which can lead to the formation of biologically active intermediates .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol include other isoxazole derivatives such as 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1,2-benzoxazol-6-ol

InChI

InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-14-13/h1-7,15-16H

InChI Key

DPKXDXRRZZTHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone oxime (0.46 g, 1.87 mmol), acetic anhydride (0.19 g, 1.87 mmol) and Et3N (0.25 g, 2.44 mmol) was stirred at room temperature for 24 h. The mixture was pored into water/brine and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (CH2Cl2/hexanes/EtOAc/MeOH 5/3.5/1/0.05) gave an off-white solid (0.19 g, 42% yield, m.p. 192-194° C.); MS m/e 226 (M−H)+.
Name
(2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone oxime
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
42%

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